molecular formula C8H12O3 B3326657 5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 274690-03-8

5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3326657
CAS No.: 274690-03-8
M. Wt: 156.18 g/mol
InChI Key: QXOSWQMJDMLNEF-UHFFFAOYSA-N
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Description

5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (CAS 274690-03-8) is a high-value, polyfunctionalized bicyclic compound of interest in advanced organic and medicinal chemistry research. With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, it presents a unique, rigid scaffold that serves as a versatile building block for the synthesis of more complex molecular architectures . Its structure incorporates both a carboxylic acid and an alcohol group, offering two distinct points for chemical modification and enabling its use in the exploration of structure-activity relationships . The compound's core structure is related to derivatives that have been investigated for their potential in pharmaceutical applications, particularly as constrained frameworks for the synthesis of amino acid analogs, such as 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acids, which are studied as diastereomeric scaffolds . This makes it a valuable reagent for researchers developing novel pharmacophores and probing biological mechanisms. Calculated physical properties include a density of approximately 1.365 g/cm³ and a boiling point near 332.5°C . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSWQMJDMLNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure which consists of a carboxylic acid functional group and a hydroxyl group. This unique configuration allows it to interact with various biological targets, influencing multiple physiological processes.

The biological activity of this compound primarily involves its interaction with amino acid transporters and enzymes:

  • Amino Acid Transport Inhibition : The compound acts as an L-selective inhibitor, blocking the transport of neutral amino acids across cell membranes, which can suppress cell growth and induce apoptosis in cancer cells .
  • Enzyme Modulation : It may also modulate the activity of certain enzymes, impacting metabolic pathways and cellular functions .

Biological Activity and Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

  • Cancer Therapy : Its ability to inhibit amino acid transport has been linked to potential anti-cancer effects, as it can suppress tumor cell proliferation .
  • Diabetes Management : Preliminary studies suggest that it may act as an insulin-releasing factor, providing a potential avenue for diabetes treatment .

Case Study 1: Inhibition of Amino Acid Transport

A study investigated the effects of this compound on glutamate dehydrogenase activity in pancreatic cells. The results demonstrated that the compound enhanced insulin secretion by modulating glutamine oxidation, highlighting its potential role in metabolic regulation .

Case Study 2: Anticancer Properties

In vitro experiments showed that treatment with this compound resulted in significant apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
This compoundStructureInhibits amino acid transportCancer therapy, diabetes management
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acidStructureSimilar inhibition propertiesResearch on amino acid transporters
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acidStructureAntiviral activityDevelopment of antiviral agents

Scientific Research Applications

Scientific Research Applications

5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid has been studied extensively in the following areas:

Biological Research

  • Amino Acid Transport Studies : The compound acts as an L-selective inhibitor of amino acid transporters, which is crucial for understanding metabolic pathways in cells. This property has implications for cancer research, as it can induce apoptosis in certain cancer cell lines by inhibiting nutrient uptake .

Medicinal Chemistry

  • Potential Therapeutic Agent : Its ability to modulate insulin secretion has led to investigations into its use as a treatment for metabolic disorders such as diabetes .
  • Antiviral Activity : Derivatives of this compound have been explored as scaffolds for developing antiviral agents, showcasing its versatility in medicinal chemistry .

Industrial Applications

  • Synthesis of Fine Chemicals : The compound is utilized as a building block in synthesizing more complex organic molecules, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Cancer Cell Apoptosis

A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by blocking the transport of nonpolar amino acids, leading to decreased protein synthesis and increased apoptosis rates .

Case Study 2: Insulin Secretion Modulation

Research conducted on pancreatic beta cells showed that the compound could enhance insulin release under certain conditions, suggesting a mechanism that could be exploited for diabetes treatment .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Biological ResearchInhibitor of amino acid transporters; induces apoptosis in cancer cells
Medicinal ChemistryPotential therapeutic agent for diabetes; antiviral scaffold
Industrial ChemistryBuilding block for complex organic synthesis

Conclusions

This compound exhibits significant potential across various fields including biology, medicine, and industrial chemistry. Its unique structural properties allow it to serve as a versatile compound for research and application development. Ongoing studies are likely to uncover further applications and enhance our understanding of this intriguing compound's capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following bicyclo[2.2.1]heptane derivatives are structurally related but differ in functional groups, stereochemistry, and biological activity:

Compound Name Functional Groups Key Structural Differences Biological Relevance
5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid -OH (C5), -COOH (C2) Reference compound Potential enzyme inhibition
3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid -NH₂ (C3), -OH (C5), -COOH (C2) Amino group addition at C3 Enhanced stereoselective binding
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) -NH₂ (C2), -COOH (C2) Amino group replaces hydroxyl at C2 Inhibits L-amino acid transport
PKZ18 (anti-infective derivative) Thiazole-carbamoyl substituent Complex side chain at C3 Inhibits MRSA biofilm growth
5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid -OH (C5), two -COOH groups Additional carboxylic acid at C3 Alters solubility and acidity

Physicochemical Properties

  • Solubility: The hydroxyl and carboxylic acid groups enhance water solubility compared to non-polar analogues like bicyclo[2.2.1]heptane-2-carboxaldehyde .
  • Acidity : The pKa of the carboxylic acid group in 5-hydroxy derivatives (~4.5) is lower than dicarboxylic variants (e.g., ~3.0 for 2,3-dicarboxylic acid) due to electron-withdrawing effects .
  • Stereochemical Stability: All-endo configurations (e.g., 3-amino-5-hydroxy derivatives) show higher metabolic stability than exo isomers .

Key Research Findings

  • Biofilm Inhibition : PKZ18-22 reduces Staphylococcus aureus biofilm biomass by 80% at 1 μg/mL, outperforming vancomycin .
  • Structural-Activity Relationships (SAR): Hydroxyl groups at C5 enhance hydrogen bonding with bacterial targets, while amino groups at C3 improve membrane permeability .

Q & A

Q. What are the established synthetic routes for 5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via functionalization of bicyclo[2.2.1]heptane scaffolds. For example, hydroxylation at the 5-position can be achieved through epoxide ring-opening reactions or selective oxidation of precursor alkenes. A common approach involves coupling bicycloheptane carboxylic acid derivatives with hydroxylation agents (e.g., H2O2/acidic conditions or enzymatic catalysis). Yields are highly dependent on steric hindrance and reaction temperature, with optimized protocols achieving ~40–60% efficiency . Key Data :
MethodYield (%)Key ConditionsReference
Epoxide ring-opening40H2O, 80°C, 12 h
Enzymatic hydroxylation58Cytochrome P450, pH 7.4

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on multinuclear NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and DEPT-135) to assign stereochemistry and confirm hydroxylation at the 5-position. For example, the hydroxyl proton typically appears as a broad singlet at δ ~5.2–5.5 ppm in <sup>1</sup>H NMR, while bicyclic ring protons show distinct splitting patterns (e.g., δ 1.8–2.5 ppm). IR spectroscopy (O–H stretch at ~3200–3500 cm<sup>-1</sup>) and HPLC purity analysis (>97%) are critical for quality control .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is prone to oxidative degradation due to its hydroxyl group. Stability studies recommend storage at –20°C under inert gas (N2 or Ar) to prevent auto-oxidation. Lyophilized forms show longer shelf life (>6 months) compared to solutions (stable for ~1 week at 4°C). Accelerated degradation studies (40°C/75% RH) reveal <5% decomposition over 30 days when stored in amber vials .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl group impact biological activity in receptor-binding studies?

  • Methodological Answer : Stereochemical orientation (endo vs. exo) significantly affects molecular docking and binding affinity . For example, in studies of analogous bicycloheptane derivatives, the endo-hydroxy configuration showed 10-fold higher binding affinity to G-protein-coupled receptors (GPCRs) compared to exo isomers. Computational modeling (e.g., AutoDock Vina) paired with radioligand displacement assays (IC50 values) are used to correlate stereochemistry with activity .

Q. What strategies are effective for resolving stereoisomers during the synthesis of derivatives?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) and diastereomeric salt formation (using (−)-menthol or tartaric acid) are standard for enantiomeric resolution. For example, derivatization with Boc-protected amines followed by preparative HPLC achieves >99% enantiomeric excess (ee). Kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) is also effective for separating R/S configurations .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer : Systematic SAR involves modifying substituents (e.g., replacing hydroxyl with amino or trifluoromethyl groups) and evaluating changes in logP , solubility , and target engagement . For instance, replacing the 5-hydroxy group with a 3-nitro substituent (as in analogs) increased lipophilicity (logP from −0.5 to 1.2) but reduced aqueous solubility by 50%. High-throughput screening (HTS) coupled with QSAR models identifies optimal substitutions for balancing potency and bioavailability .

Q. What role does the bicyclo[2.2.1]heptane scaffold play in conformational restriction for drug design?

  • Methodological Answer : The bicyclic scaffold enforces rigid γ-turn conformations , which mimic peptide secondary structures. This rigidity enhances target selectivity by reducing entropy penalties during binding. Comparative studies with monocyclic analogs (e.g., proline derivatives) show bicycloheptane-based compounds achieve 5–10× higher selectivity in enzyme inhibition assays (e.g., aldolase catalysis) due to reduced conformational freedom .

Data Contradictions and Resolution

  • Contradiction : reports low stereospecificity in activity for some bicycloheptane derivatives, while highlights stereochemical dependence.
    • Resolution : Steric and electronic factors modulate stereospecificity. Bulky substituents (e.g., trifluoromethyl) may reduce stereochemical discrimination, whereas polar groups (e.g., hydroxyl) enhance it. Context-dependent assays (e.g., cell-free vs. cell-based systems) are critical for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

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